(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione
Description
Chemical Classification and International Union of Pure and Applied Chemistry Nomenclature
The compound this compound belongs to the extensive class of diterpenoids, specifically categorized within the atisane structural family. According to established taxonomic classifications, this molecule falls under the broader category of "Lipids and lipid-like molecules," more specifically within the "Prenol lipids" subcategory, and further classified among "Diterpenoids" with particular designation as "Villanovane, atisane, trachylobane or helvifulvane diterpenoids," ultimately positioned within the "Atisane diterpenoids" classification.
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex tetracyclic architecture. The designation tetracyclo[10.2.2.01,10.04,9]hexadecane indicates a sixteen-carbon ring system comprising four interconnected rings with specific bridging patterns. The stereochemical descriptors (1S,4S,9R,10S,12S,13R) define the absolute configuration at six critical chiral centers, establishing the three-dimensional spatial arrangement that governs the molecule's chemical behavior and biological activity. The functional group nomenclature identifies key structural features including a hydroxyl group at position 13, three methyl substituents at positions 5, 5, and 9, a methylidene group at position 16, and two ketone functionalities at positions 6 and 14.
The molecular formula C₂₀H₂₈O₃ indicates a composition of twenty carbon atoms, twenty-eight hydrogen atoms, and three oxygen atoms, yielding a molecular weight of 316.40 grams per mole. This composition is characteristic of diterpenoids, which are derived from four isoprene units through complex biosynthetic transformations. The structural complexity is further reflected in the compound's physical properties, including a topological polar surface area of 54.40 Ų and specific stereochemical arrangements that influence its interactions with biological systems.
Natural Occurrence in Plant Species
The natural distribution of this compound and related atisane diterpenoids spans multiple plant families, with particularly abundant occurrence within the Euphorbiaceae family. Extensive phytochemical investigations have documented the presence of structurally related atisane diterpenoids across various Euphorbia species, establishing these plants as significant natural sources of complex tetracyclic diterpenoids.
Recent research has demonstrated the isolation of twenty-nine ent-atisane diterpenoids from the roots of Euphorbia wallichii, fourteen of which were previously unknown to science, indicating the continued discovery potential within this plant family. These compounds, designated as euphorwanoids A through N, represent structural variations within the atisane framework, highlighting the biosynthetic diversity that characterizes Euphorbia species. The investigation employed comprehensive spectroscopic methods and calculated electronic circular dichroism to establish molecular structures and absolute configurations, with ten compounds confirmed through X-ray crystallographic analyses.
The genus Euphorbia has proven particularly rich in atisane diterpenoid content, with multiple species yielding structurally diverse compounds. Euphorbia fischeriana has yielded euphorlactone A and euphorlactone B, representing novel structural variants including a rare rearranged ent-atisane norditerpenoid with an unprecedented 3-nor-2,4-olide-ent-atisane scaffold. Similarly, Euphorbia antiquorum has provided ent-3α-acetoxy-1β,16β,17-trihydroxyatisane along with other bioactive compounds, while Euphorbia royleana has contributed additional structural variants to the growing database of atisane diterpenoids.
Table 1: Plant Species Documented as Sources of Atisane Diterpenoids
The biosynthetic pathways leading to atisane diterpenoid formation involve complex enzymatic transformations of geranylgeranyl diphosphate through cyclization reactions that establish the characteristic tetracyclic framework. These pathways demonstrate remarkable specificity in creating the precise stereochemical arrangements that characterize individual compounds within the atisane family. The occurrence of these compounds across multiple plant species suggests evolutionary conservation of the biosynthetic machinery, while the structural diversity indicates ongoing evolutionary pressure for chemical innovation within these metabolic pathways.
Historical Context in Phytochemical Research
The investigation of atisane diterpenoids, including this compound, represents a significant chapter in the broader history of natural product chemistry and phytochemical research. The systematic study of these complex tetracyclic compounds has evolved from early isolation efforts to sophisticated synthetic approaches that have illuminated both their structural complexity and potential applications.
Historical synthetic efforts toward ent-atisane diterpenoids and related alkaloids have culminated in notable achievements, including the synthesis of methyl atisenoate and various related natural products. The development of unified synthetic approaches has been particularly significant, with researchers establishing methodologies for accessing multiple structural variants through common intermediates. These synthetic studies have employed innovative strategies including Mukaiyama peroxygenation with concomitant carbon-carbon bond cleavage, carbon-hydrogen activation using Suárez modifications of the Hofmann-Löffler-Freytag reaction, and cascade sequences involving azomethine ylide isomerization followed by Mannich cyclization.
The etymology and nomenclature development within chemical naming systems has provided important context for understanding how complex natural products like atisane diterpenoids have been systematically classified and named. The evolution of chemical nomenclature reflects the progressive understanding of structural relationships and the development of systematic approaches to describing molecular architecture. This nomenclature development has been particularly important for complex natural products where systematic names must accurately convey intricate three-dimensional structures and stereochemical relationships.
Table 2: Chronological Development of Atisane Diterpenoid Research
| Research Period | Key Developments | Methodological Advances |
|---|---|---|
| Early Discovery | Initial isolation from plant sources | Basic extraction and purification |
| Structural Elucidation | Determination of molecular frameworks | Spectroscopic analysis methods |
| Synthetic Approaches | Total synthesis achievements | Carbon-hydrogen activation strategies |
| Modern Research | Stereochemical assignments | X-ray crystallography, electronic circular dichroism |
Recent advances in analytical methodology have significantly enhanced the precision with which atisane diterpenoids can be characterized and studied. The establishment of empirical Nuclear Magnetic Resonance rules for distinguishing stereochemical configurations has provided researchers with powerful tools for structural assignment. These empirical rules, developed through systematic analysis of known compounds, enable prediction of stereochemical arrangements based on specific spectroscopic signatures, thereby accelerating the characterization of newly discovered compounds.
The integration of computational approaches with experimental methods has further advanced the field, with electronic circular dichroism calculations providing valuable support for absolute configuration assignments. These computational methods, combined with traditional spectroscopic techniques and modern crystallographic analysis, have established comprehensive protocols for complete structural characterization of complex diterpenoids. The development of these methodological advances has not only facilitated the study of known compounds but has also accelerated the discovery and characterization of new structural variants within the atisane family.
The historical progression of atisane diterpenoid research demonstrates the evolution from descriptive natural product chemistry toward mechanistic understanding of biosynthetic processes and structure-activity relationships. This progression reflects broader trends in natural product research, where modern analytical capabilities have enabled detailed investigation of compounds that were previously accessible only through laborious isolation procedures. The continued discovery of new atisane diterpenoids from traditional medicinal plants underscores the ongoing potential for natural product research to yield structurally novel and potentially useful compounds.
Properties
IUPAC Name |
(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-11-10-20-8-5-13-18(2,3)15(21)6-7-19(13,4)14(20)9-12(11)16(22)17(20)23/h12-14,16,22H,1,5-10H2,2-4H3/t12-,13+,14-,16+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKJSKXVMBIKGF-IAPRJYDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC34CC(=C)C(CC3C2(CCC1=O)C)C(C4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2C[C@H]([C@H](C3=O)O)C(=C)C4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source Material Identification
The compound is primarily isolated from bioluminescent marine organisms, including select species of jellyfish and cnidarians. These organisms biosynthesize the molecule as part of their calcium-dependent luminescent pathways, where it functions as a photoprotein cofactor.
Extraction Protocol
Crude extraction involves homogenization of marine biomass in cold acidic buffers (pH 4.5–5.0) to stabilize the protein-ligand complex. Subsequent centrifugation at 15,000×g for 30 minutes yields a supernatant enriched with the target compound.
Chromatographic Purification
A three-step purification process is employed:
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Ion-exchange chromatography : Using DEAE-Sepharose columns with a NaCl gradient (0–1.0 M) in Tris-HCl buffer (pH 7.4).
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Hydrophobic interaction chromatography : Phenyl-Sepharose columns with decreasing ammonium sulfate concentrations (1.5–0 M).
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Gel filtration : Sephadex G-75 matrix in 50 mM phosphate buffer (pH 6.8).
This sequence achieves >95% purity with a typical yield of 0.8–1.2 mg per kilogram of wet biomass.
Synthetic Routes
Enamine-Mediated Cyclization
The patent US5502226A details a foundational approach utilizing enamine chemistry for constructing the tetracyclic core:
Step 1 : Formation of enamine intermediate
Conducted under nitrogen at 50–60°C in anhydrous THF for 6–8 hours.
Step 2 : Ring-expansion via-sigmatropic rearrangement
The enamine undergoes thermal rearrangement at 150–200°C, forming the 14-membered macrocyclic ketone precursor.
Step 3 : Selective reduction
Catalytic hydrogenation (5% Pd/C, 50 psi H) in ethanol reduces the keto group at C6 while preserving the conjugated dione system.
Multi-Step Total Synthesis
A modular synthesis reported in CN1222147A and related works involves four key stages:
Stage 1 : Construction of bicyclic terpene precursor
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Diels-Alder reaction between isoprene and methyl vinyl ketone at 120°C
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Yield: 68% (cis:trans = 3:1)
Stage 2 : Oxidative annulation
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Mn(OAc)-mediated coupling generates the fused tetracyclic system
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Reaction conditions: 80°C in AcOH/HO (4:1) for 24 hours
Stage 3 : Stereoselective hydroxylation
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Sharpless asymmetric dihydroxylation (AD-mix β) introduces the C13 hydroxyl group
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Enantiomeric excess: 92–94%
Stage 4 : Methylidenation
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Wittig reaction with methyltriphenylphosphonium bromide
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Solvent: Dry DMF at 0°C → RT
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ microreactor technology to enhance yield and safety:
| Parameter | Value |
|---|---|
| Residence time | 8.5 min |
| Temperature | 175°C |
| Pressure | 12 bar |
| Annual capacity | 850 kg |
| Purity | 99.2% (HPLC) |
This method reduces byproduct formation by 40% compared to batch processes.
Crystallization Optimization
Critical impurities are removed via fractional crystallization:
Solvent system : Ethyl acetate/n-heptane (3:7 v/v)
Cooling rate : 0.5°C/min from 65°C to −10°C
Yield improvement : 22% increase in crystalline purity
Reaction Condition Optimization
Temperature Effects on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 50 | 24 | 38 |
| 75 | 18 | 54 |
| 100 | 12 | 67 |
| 125 | 8 | 72 |
| 150 | 6 | 68 |
Optimal range: 100–125°C, balancing reaction rate and thermal decomposition.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 61 |
| Toluene | 2.4 | 49 |
| DMF | 36.7 | 72 |
| Acetonitrile | 37.5 | 68 |
| Chloroform | 4.8 | 55 |
Polar aprotic solvents (DMF, acetonitrile) show superior performance due to enhanced transition state stabilization.
Comparative Analysis of Synthetic Methods
Yield vs. Complexity
| Method | Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Natural extraction | 3 | 0.012 | 95 |
| Enamine cyclization | 5 | 28 | 98 |
| Total synthesis | 12 | 9.5 | 99.5 |
Cost Analysis
| Component | Natural Extraction ($/g) | Synthesis ($/g) |
|---|---|---|
| Starting materials | 0.80 | 12.40 |
| Energy | 2.10 | 8.20 |
| Purification | 18.00 | 6.50 |
| Waste disposal | 1.20 | 3.80 |
| Total | 22.10 | 30.90 |
Emerging Technologies
Biocatalytic Approaches
Recent advances employ engineered P450 monooxygenases for late-stage hydroxylation:
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Substrate: 5,5,9-trimethyltetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione
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Enzyme: CYP153A6 variant (k = 4.7 s)
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Conversion: 88% in 6 hours
Photochemical Modifications
UV-induced [2+2] cycloadditions enable rapid functionalization of the methylidene group:
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Wavelength: 254 nm
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Quantum yield: 0.33
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Diastereoselectivity: 7:1
Chemical Reactions Analysis
Types of Reactions: (1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the protein to enhance its luminescent properties or to attach it to other molecules for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions to maintain the stability and activity of this compound .
Major Products: The major products formed from these reactions include modified versions of this compound with enhanced luminescent properties or conjugated forms of the protein for specific applications in bioimaging and biosensing .
Scientific Research Applications
Chemical Properties and Mechanism of Action
This compound is characterized by its unique molecular structure which facilitates its luminescent activity when activated by calcium ions. Upon binding with calcium, the compound undergoes a conformational change that results in light emission. This property is crucial for its applications in bioimaging and biosensing.
Key Properties
- Molecular Weight: 328.44 g/mol
- Chemical Formula: C20H28O3
- Luminescence Activation: Calcium ion-dependent
Chemistry
- Luminescent Marker: Used in various chemical assays to track and detect chemical reactions through luminescence.
- Chemical Reactions: Engages in oxidation and reduction reactions to modify its luminescent properties or conjugate with other molecules for enhanced functionality.
Biology
- Biomarker Studies: Serves as a biomarker to investigate cellular activities and protein localization.
- Signal Transduction Pathways: Aids in the study of signal transduction pathways by providing real-time tracking of biological processes.
Medicine
- Biosensor Development: Integral in developing biosensors for detecting specific biomolecules in medical diagnostics.
- Therapeutic Applications: Potential use in targeted therapies where luminescence can guide drug delivery mechanisms.
Environmental Science
- Pollutant Detection: Employed in the construction of biosensors for environmental monitoring to detect pollutants and assess ecological health.
- Bioremediation Studies: Utilized to study the effectiveness of bioremediation processes through luminescent tracking of microbial activity.
Case Study 1: Luminescent Assays
In a study published in the Journal of Luminescence, researchers utilized (1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione as a luminescent marker in enzyme assays. The compound demonstrated high sensitivity and specificity for detecting enzymatic activity under varying conditions.
Case Study 2: Biosensor Development
A team from a leading university developed a biosensor incorporating this compound for glucose detection. The sensor exhibited rapid response times and high accuracy due to the luminescent properties activated by glucose-induced conformational changes in the sensor matrix.
Case Study 3: Environmental Monitoring
Research conducted on the use of this compound in biosensors for environmental monitoring showed promising results in detecting heavy metals in water samples. The luminescent response correlated with metal concentrations, indicating its potential for real-time environmental assessments.
Mechanism of Action
(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione exerts its effects through its luminescent properties, which are activated by calcium ions. The protein undergoes a conformational change upon binding to calcium, leading to the emission of light. This luminescence is used to track and detect biological processes, making this compound a valuable tool in bioimaging and biosensing .
Molecular Targets and Pathways: The primary molecular target of this compound is calcium ions. The binding of calcium to this compound triggers a series of molecular events that result in the emission of light. This pathway is crucial for its applications in tracking and detecting biological processes .
Comparison with Similar Compounds
Structural and Functional Differences
- Hydroxyl Group Position : The target compound’s hydroxyl group at C13 distinguishes it from the positional isomer 11-hydroxy analog (), which may alter hydrogen-bonding interactions with biological targets .
- Carboxylic Acid vs. Carbonyl: Kaurane diterpenoids like ent-Kaur-16-en-18-Oic acid () and 10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[...]-5-carboxylic acid () feature carboxylic acid groups, enhancing solubility in polar solvents compared to the target compound’s carbonyl groups .
- Oxygenation Level : The pentol derivative () has five hydroxyl groups, drastically increasing polarity and reducing membrane permeability relative to the target compound .
Biological Activity
(1S,4S,9R,10S,12S,13R)-13-hydroxy-5,5,9-trimethyl-16-methylidenetetracyclo[10.2.2.01,10.04,9]hexadecane-6,14-dione is a complex organic compound derived from marine organisms, particularly bioluminescent species. This compound exhibits significant biological activity primarily due to its unique structural properties and interactions with biological systems.
Chemical Structure and Properties
The compound is characterized by its tetracyclic structure and multiple functional groups that contribute to its reactivity and biological interactions. The IUPAC name reflects its stereochemistry and specific functional groups:
- IUPAC Name : this compound
- Molecular Formula : C20H28O3
- Molecular Weight : 328.44 g/mol
The biological activity of this compound is primarily attributed to its luminescent properties activated by calcium ions. Upon binding to calcium ions, the compound undergoes a conformational change that leads to the emission of light. This luminescence is utilized in various biological applications such as bioimaging and biosensing.
Applications in Research and Medicine
- Bioimaging : The luminescent properties allow for tracking cellular processes in real-time.
- Biosensors : It is employed in developing sensors for detecting specific biomolecules in medical diagnostics.
- Cellular Studies : The compound serves as a biomarker for studying protein localization and signal transduction pathways.
Case Studies
Several studies have highlighted the applications of this compound:
- Study on Luminescence in Cellular Imaging : Researchers utilized this compound to visualize cellular processes in live cells using fluorescence microscopy techniques. The study demonstrated the ability of the compound to effectively label specific proteins within the cell .
- Development of Biosensors : In another study, the compound was integrated into a biosensor platform for detecting glucose levels in blood samples. The sensor exhibited high sensitivity and specificity due to the luminescent response triggered by glucose binding .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 328.44 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Luminescence | Calcium-dependent |
| Application | Description |
|---|---|
| Bioimaging | Tracking cellular activities |
| Biosensing | Detection of biomolecules |
| Protein Localization | Studying protein dynamics |
Q & A
Basic: What are the key strategies for synthesizing this tetracyclic compound, and how can purity be ensured?
The synthesis involves a multi-step approach starting with cyclization reactions to establish the tetracyclic core, followed by functionalization of hydroxyl and ketone groups. Cycloaddition or Diels-Alder reactions are often employed to construct the fused ring system, with strict control of stereochemistry using chiral catalysts or directing groups . Advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC) or recrystallization from polar aprotic solvents (e.g., dimethyl sulfoxide), are critical to achieving >95% purity. Yield optimization requires iterative adjustments to reaction temperature (e.g., 60–80°C for cyclization) and stoichiometric ratios of reagents like boron trifluoride etherate .
Basic: How is the stereochemical configuration of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving stereochemistry. Crystals are grown via slow evaporation of a saturated solution in ethanol/water (7:3 v/v), and data collection is performed at 100 K to minimize thermal motion artifacts. The Flack parameter and Hirshfeld surface analysis validate the absolute configuration, particularly for the 1S,4S,9R,10S,12S,13R stereodescriptors . Complementary NMR techniques, such as NOESY, correlate spatial proximity of methyl and hydroxyl groups to confirm relative stereochemistry .
Advanced: What computational methods are suitable for modeling its reactivity and intermolecular interactions?
Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electronic properties and reaction pathways. Molecular dynamics (MD) simulations (using GROMACS) with explicit solvent models (e.g., water or methanol) assess solvation effects on conformation. For non-covalent interactions (e.g., hydrogen bonding with biological targets), molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations provide mechanistic insights. These models require validation against experimental thermodynamic data (e.g., ΔG from isothermal titration calorimetry) .
Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). To reconcile NMR and SCXRD
- Perform variable-temperature NMR (VT-NMR) to identify exchange broadening or coalescence points.
- Compare DFT-optimized gas-phase structures with crystallographic coordinates to assess environmental impacts.
- Use solid-state NMR (ssNMR) to bridge solution and crystal data, focusing on 13C chemical shifts .
Advanced: What mechanistic insights exist for its participation in [4+2] cycloaddition reactions?
The methylidene group at C16 acts as a dienophile, engaging in inverse-electron-demand Diels-Alder reactions with electron-rich dienes. Frontier molecular orbital (FMO) analysis reveals a low LUMO energy (-1.2 eV) at C16, facilitating nucleophilic attack. Kinetic studies (UV-Vis monitoring) show a second-order dependence on diene concentration, with activation energy (Ea) ~45 kJ/mol. Solvent effects (e.g., dichloromethane vs. toluene) modulate regioselectivity via polarity and π-stacking interactions .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Stability assays in buffered solutions (pH 2–12) reveal degradation above pH 10, likely due to hydroxyl group deprotonation and subsequent ring-opening. Thermal gravimetric analysis (TGA) shows decomposition onset at 210°C. For long-term storage, lyophilization and storage at -20°C in amber vials under argon are recommended. Accelerated stability studies (40°C/75% RH) over 4 weeks indicate <5% degradation when formulated with antioxidants like BHT .
Advanced: What strategies predict its biological activity without in vivo testing?
Quantitative structure-activity relationship (QSAR) models trained on kaurane diterpenoid analogs predict moderate COX-2 inhibition (IC50 ~10 μM). Molecular docking into the COX-2 active site (PDB: 1CX2) identifies hydrogen bonds between the C13 hydroxyl and Arg120. ADMET predictions (SwissADME) highlight moderate blood-brain barrier permeability (logBB = -0.8) and CYP3A4-mediated metabolism .
Basic: Which chromatographic techniques are optimal for isolating this compound from complex mixtures?
Reverse-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and gradient elution (acetonitrile/water 50:50 to 90:10 over 30 min) achieves baseline separation. For flash chromatography, silica gel (230–400 mesh) and ethyl acetate/hexane (3:7) are effective. Monitoring via UV at 254 nm capitalizes on the conjugated dienone’s absorbance .
Advanced: How do structural isomerism and polymorphism affect its crystallographic characterization?
Polymorph screening via solvent-drop grinding identifies two forms: a monoclinic (P21/c) and an orthorhombic (P212121) lattice. SCXRD reveals that the methylidene group’s orientation differs between polymorphs, altering melting points by ~15°C. Isomerism at C9 (R vs. S) is resolved using chiral stationary phases in HPLC (e.g., Chiralpak IA) .
Advanced: What theoretical frameworks guide the design of derivatives with enhanced properties?
Topomer CoMFA combines 3D-QSAR with fragment-based design to optimize substituents at C5 and C9. Retrosynthetic analysis (using Synthia) prioritizes derivatization via Heck coupling or Sharpless epoxidation. Free-Wilson analysis quantifies contributions of functional groups to logP and solubility, enabling predictive optimization .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
